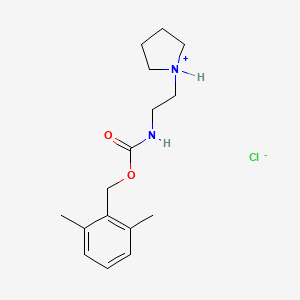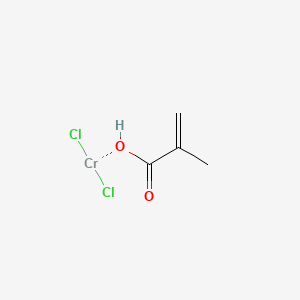
Methacrylato chromic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacrylato chromic chloride is a chemical compound with the molecular formula C4H5Cl4Cr2O3. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as a coupling agent in the production of glass bubbles and other materials due to its ability to enhance the properties of the final product .
Preparation Methods
Methacrylato chromic chloride can be synthesized through various methods. One common synthetic route involves the reaction of chromium chloride with methacrylic acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is purified through crystallization or other separation techniques . Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Methacrylato chromic chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state chromium compounds.
Reduction: It can be reduced to lower oxidation state chromium compounds using suitable reducing agents.
Substitution: This compound can participate in substitution reactions where the chloride ions are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Scientific Research Applications
Methacrylato chromic chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methacrylato chromic chloride involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and other biomolecules, potentially affecting their function and activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methacrylato chromic chloride can be compared with other similar compounds, such as:
Chromium(III) chloride: While both compounds contain chromium, this compound has additional methacrylate ligands that enhance its properties and applications.
Chromium(II) chloride: This compound has a lower oxidation state and different reactivity compared to this compound.
Tetrachloro-mu-hydroxy (mu-methacrylato-OO’)dichromium: This compound is structurally similar but has different chemical properties and applications. This compound is unique due to its specific combination of ligands and its ability to enhance the properties of various materials.
Properties
Molecular Formula |
C4H6Cl2CrO2 |
|---|---|
Molecular Weight |
208.99 g/mol |
IUPAC Name |
dichlorochromium;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.2ClH.Cr/c1-3(2)4(5)6;;;/h1H2,2H3,(H,5,6);2*1H;/q;;;+2/p-2 |
InChI Key |
SHDBMHXNFPAEAP-UHFFFAOYSA-L |
Canonical SMILES |
CC(=C)C(=O)O.Cl[Cr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



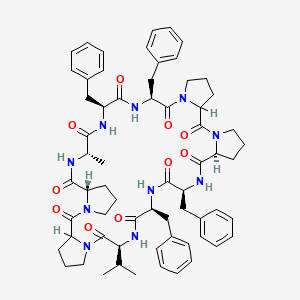
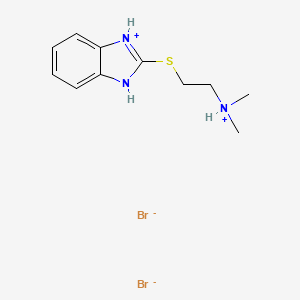
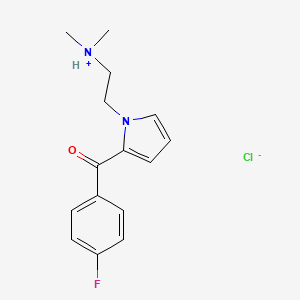
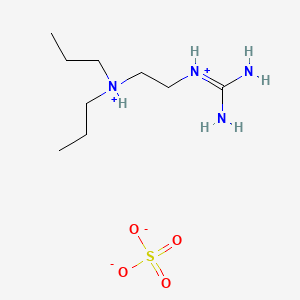
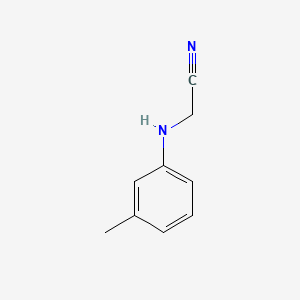
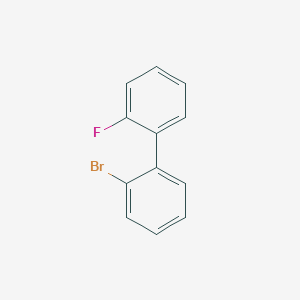
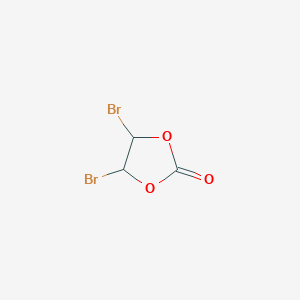
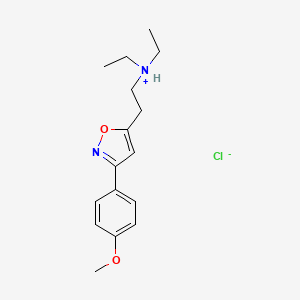
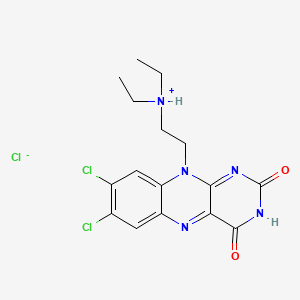
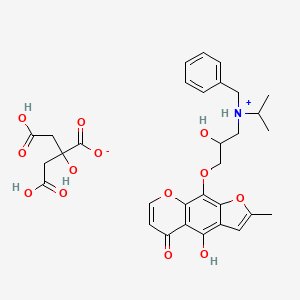
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13739471.png)
